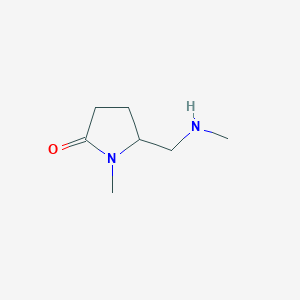
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one is a compound with the CAS Number: 479065-35-5 . It has a molecular weight of 142.2 and its IUPAC name is 1-methyl-5-[(methylamino)methyl]-2-pyrrolidinone . The compound is stored at -20°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 142.2 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found .Scientific Research Applications
Synthesis and Antibiotic Development
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds, highlighting its significance in the development of treatments for respiratory tract infections and veterinary pathogens. For example, it serves as a critical precursor in the preparation of PF-00951966, a fluoroquinolone antibiotic aimed at combating community-acquired respiratory infections, including those caused by multidrug-resistant organisms. The efficient synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, showcasing the compound's versatility in medicinal chemistry applications (Lall et al., 2012). Additionally, it has been employed in the synthesis of premafloxacin, an antibiotic for veterinary use, demonstrating its broad applicability in the fight against bacterial pathogens (Fleck et al., 2003).
Enantioselective Synthesis and Drug Development
The compound's utility extends to the enantioselective synthesis of pharmacologically relevant structures. Its involvement in the stereoselective creation of 1H-pyrrol-2(3H)-one derivatives, which feature in various therapeutic agents, is noteworthy. Such derivatives have been employed in the synthesis of compounds like (3S,5S)-3,5-diphenyl-3-pyrrolidinol, further underscoring the compound's value in drug development processes (Yang et al., 2009).
Organic Chemistry and Material Science
In addition to its pharmaceutical applications, this compound plays a role in organic chemistry and material science research. It has been involved in studies exploring the tautomerism of related compounds, contributing to a deeper understanding of chemical structures and behaviors. This research not only enhances our knowledge of organic chemistry but also aids in the development of novel materials and chemicals for various applications (Spiessens & Anteunis, 2010).
Safety and Hazards
properties
IUPAC Name |
1-methyl-5-(methylaminomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMJDXAYOUVNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
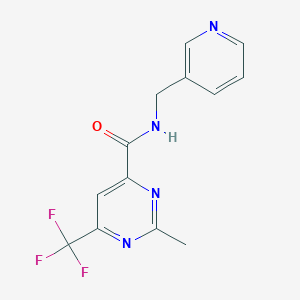

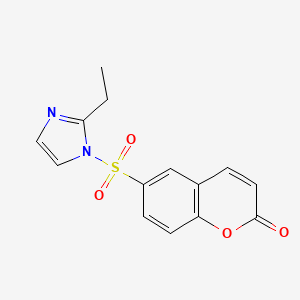

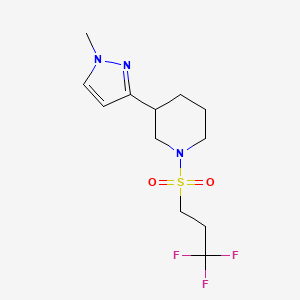
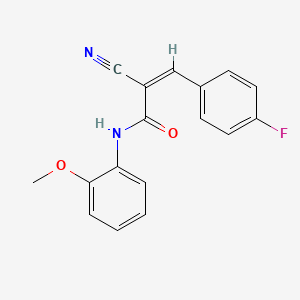
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)

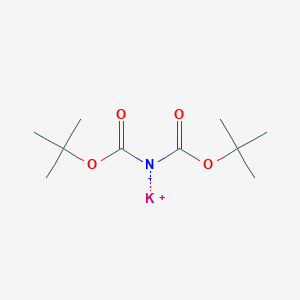
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)